Cefazolin Impurity C

准备方法

7-[1-(1H)-四唑基乙酰胺基]脱乙酰氧头孢菌素酸的制备涉及多种合成路线和反应条件。工业生产方法可能有所不同,但通常涉及受控的反应条件,以确保最终产品的纯度和稳定性。

化学反应分析

7-[1-(1H)-四唑基乙酰胺基]脱乙酰氧头孢菌素酸会经历多种类型的化学反应,包括:

氧化: 该化合物在特定条件下可以氧化形成不同的氧化产物。

还原: 可以使用常见的还原剂进行还原反应。

取代: 四唑基乙酰胺基可以与各种试剂发生取代反应。

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

Toxicity Assessments

Recent studies have focused on the toxicological impact of various cefazolin impurities, including Impurity C. Research utilizing zebrafish models has demonstrated that certain structural components within these impurities correlate with specific toxic effects:

- Embryonic Development : Studies indicate that certain impurities can lead to teratogenic effects, including deformities in embryonic development. For instance, the structure-toxicity relationship revealed that specific functional groups within impurities could induce cardiac and neurobehavioral toxicity in zebrafish larvae .

- Cardiotoxicity : The cardiotoxic effects observed with cefazolin impurities are particularly concerning. Impurity G (7-aminocephalosporanic acid) exhibited significant cardiac toxicity, leading to atrioventricular conduction blocks in experimental models .

The analytical techniques employed to identify and quantify cefazolin impurities include:

- High-Performance Liquid Chromatography (HPLC) : This method is essential for separating and characterizing the various degradation products and impurities present in cefazolin formulations. Studies have successfully isolated unknown impurities using gradient reversed-phase HPLC coupled with mass spectrometry (LC-MS/MS) to elucidate their structures .

- Mass Spectrometry : LC-MS/MS provides detailed fragmentation patterns that aid in identifying the molecular structure of impurities. For example, specific mass spectral fragments corresponding to degradation pathways have been documented, enhancing our understanding of how these impurities form during storage or processing .

Table 2: Analytical Techniques for Cefazolin Impurities

| Technique | Purpose |

|---|---|

| HPLC | Separation and quantification |

| LC-MS/MS | Structural elucidation |

| Nuclear Magnetic Resonance (NMR) | Confirmation of molecular structure |

Case Studies

Several case studies have provided insights into the implications of cefazolin impurities:

- Case Study 1 : A study assessed the embryotoxic effects of cefazolin sodium impurities using zebrafish embryos. It was found that exposure to impurity F resulted in significant developmental abnormalities compared to controls .

- Case Study 2 : Another research effort focused on the degradation pathways leading to impurity formation in cefazolin sodium. The study utilized HPLC and LC-MS/MS to track the stability of cefazolin under various conditions, revealing critical insights into how environmental factors influence impurity levels .

Regulatory Considerations

The presence of impurities like Cefazolin Impurity C raises important regulatory questions regarding drug safety standards. Regulatory agencies require comprehensive impurity profiling as part of quality control measures to ensure patient safety.

作用机制

7-[1-(1H)-四唑基乙酰胺基]脱乙酰氧头孢菌素酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与细菌酶结合并抑制其活性来发挥作用,从而破坏细菌细胞壁的合成。 这种机制类似于其他头孢菌素类抗生素的作用机制,它们靶向青霉素结合蛋白,干扰细菌细胞壁中肽聚糖的交联 .

相似化合物的比较

7-[1-(1H)-四唑基乙酰胺基]脱乙酰氧头孢菌素酸可以与其他类似的化合物进行比较,例如:

头孢唑林: 一种广泛使用的头孢菌素类抗生素,具有类似的核心结构但不同的取代基。

头孢呋辛: 另一种头孢菌素类抗生素,具有不同的活性谱和化学结构。

头孢曲松: 以其广谱活性以及不同的药代动力学特性而闻名。

7-[1-(1H)-四唑基乙酰胺基]脱乙酰氧头孢菌素酸的独特性在于它特定的四唑基乙酰胺基,与其他头孢菌素相比,它可能赋予不同的化学和生物特性 .

生物活性

Cefazolin, a first-generation cephalosporin antibiotic, is primarily known for its effectiveness against a broad spectrum of gram-positive and some gram-negative bacteria. However, the presence of impurities, particularly Cefazolin Impurity C, raises important questions regarding its biological activity and safety profile. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Overview of Cefazolin and Its Impurities

Cefazolin is widely used in clinical settings for treating various bacterial infections. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) within the bacterial cell wall . Despite its efficacy, the presence of degradation products and impurities can influence its pharmacological properties and safety.

Impurity Characterization

This compound is one of several degradation products that can arise from the chemical instability of cefazolin under certain conditions. Research indicates that impurities can impact the drug's safety and efficacy. For example, a study identified several degradation impurities in cefazolin sodium using high-performance liquid chromatography (HPLC), including Impurity C .

Anti-inflammatory Effects

Recent studies have demonstrated that cefazolin exhibits anti-inflammatory properties. In vitro experiments showed that cefazolin could reduce the proliferation of peripheral blood mononuclear cells (PBMCs) when stimulated by various interleukins (IL-2, IL-4, IL-15) . Notably, it inhibited the production of pro-inflammatory cytokines such as IFN-γ, IL-17, and TNF-α. This suggests that cefazolin may modulate immune responses beyond its antibacterial action.

Toxicity Studies

A significant aspect of understanding this compound involves assessing its toxicity. A study conducted on zebrafish embryos evaluated the embryotoxicity and developmental effects of multiple cefazolin impurities, including Impurity C. The results indicated varying degrees of toxicity among different impurities, with some showing significant effects on embryo development and motor function .

Case Studies

Case Study 1: Complicated Urinary Tract Infections (cUTIs)

In a clinical setting, cefazolin was reported as an effective treatment for cUTIs caused by susceptible strains of Escherichia coli. The case highlighted the importance of accurately reporting cefazolin susceptibility to guide treatment decisions effectively .

Case Study 2: Systemic Infections

Another case documented the successful use of cefazolin in treating systemic infections due to Klebsiella pneumoniae. The patient's response to treatment was monitored closely to evaluate the drug's efficacy against this pathogen .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity of this compound:

| Parameter | Cefazolin | This compound |

|---|---|---|

| Mechanism of Action | Inhibition of cell wall synthesis | Potential modulation of immune response |

| Toxicity Level | Low | Moderate (based on zebrafish studies) |

| Efficacy against Gram-positive | High | Unknown |

| Efficacy against Gram-negative | Moderate | Unknown |

| Anti-inflammatory Activity | Present | Unknown |

属性

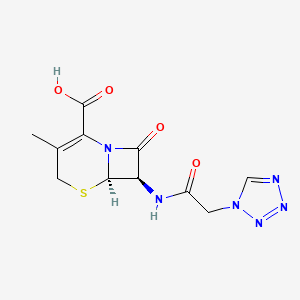

IUPAC Name |

(6R,7R)-3-methyl-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O4S/c1-5-3-22-10-7(9(19)17(10)8(5)11(20)21)13-6(18)2-16-4-12-14-15-16/h4,7,10H,2-3H2,1H3,(H,13,18)(H,20,21)/t7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYURGWZOSQCFG-GMSGAONNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CN3C=NN=N3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56842-77-4 | |

| Record name | (6R,7R)-7-(2-(1H-Tetrazol-1-yl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN 3-METHYL ANALOG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGB16683CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。